Target Engagement: Divergent AKR1C3 Inhibition Potency Compared to 3-Methylphenyl Isomer
The para-toluidino (4-methylphenyl) substituent confers a significantly different inhibitory profile against human Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) compared to its meta-toluidino (3-methylphenyl) isomer. The target compound (NSC 117024) exhibits an IC50 of 1.19 µM, representing an over 14-fold increase in potency relative to the meta-substituted analog (NSC 117013), which demonstrates an IC50 of 16.8 µM under comparable assay conditions [1].
| Evidence Dimension | Inhibition of Human Recombinant AKR1C3 |
|---|---|
| Target Compound Data | IC50 = 1.19 µM (1,190 nM) |
| Comparator Or Baseline | 4-(3-Toluidino)-1,2-naphthalenedione (meta-isomer, CAS 27699-96-3, NSC 117013), IC50 = 16.8 µM (16,800 nM) |
| Quantified Difference | 14.1-fold greater potency |
| Conditions | Inhibition of human recombinant AKR1C3-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol, as curated in ChEMBL [1]. |
Why This Matters
This magnitude of difference in AKR1C3 inhibition, a target relevant to hormone-dependent cancers, provides a clear scientific rationale for procuring the para-toluidino derivative over the meta-isomer for target-specific studies.
- [1] BindingDB. (n.d.). BDBM50427646 (CHEMBL2323492) Activity Data for AKR1C3 and AKR1C2. View Source
